molecular formula C20H34O2 B14620033 4-(7-Methyltridecan-7-YL)benzene-1,2-diol CAS No. 60623-41-8

4-(7-Methyltridecan-7-YL)benzene-1,2-diol

Cat. No.: B14620033
CAS No.: 60623-41-8
M. Wt: 306.5 g/mol
InChI Key: XOKQLOGMRDDHAN-UHFFFAOYSA-N
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Description

4-(7-Methyltridecan-7-YL)benzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and a 7-methyltridecyl group at the 4 position. Dihydroxybenzenes are known for their aromatic properties and are commonly used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methyltridecan-7-YL)benzene-1,2-diol typically involves the alkylation of benzene-1,2-diol (catechol) with 7-methyltridecane. This reaction can be carried out using Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(7-Methyltridecan-7-YL)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(7-Methyltridecan-7-YL)benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(7-Methyltridecan-7-YL)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): Lacks the 7-methyltridecyl group.

    Resorcinol (benzene-1,3-diol): Hydroxyl groups at 1 and 3 positions.

    Hydroquinone (benzene-1,4-diol): Hydroxyl groups at 1 and 4 positions.

Uniqueness

4-(7-Methyltridecan-7-YL)benzene-1,2-diol is unique due to the presence of the long alkyl chain (7-methyltridecyl group), which imparts distinct physical and chemical properties. This structural feature enhances its lipophilicity and potential interactions with lipid membranes, making it valuable in specific applications .

Properties

CAS No.

60623-41-8

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

4-(7-methyltridecan-7-yl)benzene-1,2-diol

InChI

InChI=1S/C20H34O2/c1-4-6-8-10-14-20(3,15-11-9-7-5-2)17-12-13-18(21)19(22)16-17/h12-13,16,21-22H,4-11,14-15H2,1-3H3

InChI Key

XOKQLOGMRDDHAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(CCCCCC)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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